molecular formula Ni B084663 Nickel-61 CAS No. 14928-10-0

Nickel-61

Cat. No. B084663
Key on ui cas rn: 14928-10-0
M. Wt: 60.931055 g/mol
InChI Key: PXHVJJICTQNCMI-NJFSPNSNSA-N
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Patent
US05266644

Procedure details

Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000 was accomplished as follows: In a flame dried flask, 7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane and transferred to a dry Parr reactor under nitrogen. A nickel octanoate solution prepared by dissolving 3.0 grams of nickel octanoate in 300 ml of dry cyclohexane, 7.2 ml, (0.2 mole percent based on the number of double bonds to be hydrogenated) was charged to a separate flame dried bottle. The nickel octanoate solution was green. A 1.0 M triisobutylaluminum solution in toluene, 0.63 mls, (0.6 mole percent based on the number of double bonds to be hydrogenated) was added. Immediately, the green solution of nickel octanoate turned brown and colloidal nickel formed. The colloidal nickel was aged at about 25° C. for 15 minutes, and then transferred to the reactor containing the epoxy-terminated polyisoprene. The nitrogen was displaced by hydrogen at 50 psi of pressure and the reactor temperature was increased to 65°-70° C. with agitation. Disappearance of the double bonds was monitored by NMR, after 36 hours another catalyst addition containing 0.1 mole percent nickel was made. The reaction was allowed to proceed for another 8 hours under the same conditions, and then a final catalyst addition containing 0.1 mole percent nickel was made and the reaction was allowed to proceed for a final 8 hour time period. The epoxy-terminated hydrogenated polyisoprene product was isolated by precipitating the polymer into methanol and drying in a vacuum oven. Proton NMR analysis indicated that 97% of the double bonds were saturated without significant degradation of the epoxy groups.
Name
nickel octanoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
nickel octanoate
Name
nickel

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C1CCCCC1>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[Ni:11] |f:0.1.2,4.5.6|

Inputs

Step One
Name
nickel octanoate
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000
CUSTOM
Type
CUSTOM
Details
In a flame dried flask
DISSOLUTION
Type
DISSOLUTION
Details
7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane
CUSTOM
Type
CUSTOM
Details
A nickel octanoate solution prepared
ADDITION
Type
ADDITION
Details
was charged to a separate
TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried bottle
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
nickel octanoate
Type
product
Smiles
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
Name
nickel
Type
product
Smiles
[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05266644

Procedure details

Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000 was accomplished as follows: In a flame dried flask, 7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane and transferred to a dry Parr reactor under nitrogen. A nickel octanoate solution prepared by dissolving 3.0 grams of nickel octanoate in 300 ml of dry cyclohexane, 7.2 ml, (0.2 mole percent based on the number of double bonds to be hydrogenated) was charged to a separate flame dried bottle. The nickel octanoate solution was green. A 1.0 M triisobutylaluminum solution in toluene, 0.63 mls, (0.6 mole percent based on the number of double bonds to be hydrogenated) was added. Immediately, the green solution of nickel octanoate turned brown and colloidal nickel formed. The colloidal nickel was aged at about 25° C. for 15 minutes, and then transferred to the reactor containing the epoxy-terminated polyisoprene. The nitrogen was displaced by hydrogen at 50 psi of pressure and the reactor temperature was increased to 65°-70° C. with agitation. Disappearance of the double bonds was monitored by NMR, after 36 hours another catalyst addition containing 0.1 mole percent nickel was made. The reaction was allowed to proceed for another 8 hours under the same conditions, and then a final catalyst addition containing 0.1 mole percent nickel was made and the reaction was allowed to proceed for a final 8 hour time period. The epoxy-terminated hydrogenated polyisoprene product was isolated by precipitating the polymer into methanol and drying in a vacuum oven. Proton NMR analysis indicated that 97% of the double bonds were saturated without significant degradation of the epoxy groups.
Name
nickel octanoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C1CCCCC1>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Ni+2:11].[C:12]([O-:21])(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[Ni:11] |f:0.1.2,4.5.6|

Inputs

Step One
Name
nickel octanoate
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000
CUSTOM
Type
CUSTOM
Details
In a flame dried flask
DISSOLUTION
Type
DISSOLUTION
Details
7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane
CUSTOM
Type
CUSTOM
Details
A nickel octanoate solution prepared
ADDITION
Type
ADDITION
Details
was charged to a separate
TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried bottle
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)(=O)[O-].[Ni+2].C(CCCCCCC)(=O)[O-]
Name
Type
product
Smiles
[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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